N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-5-9(6-11(7-10)22-2)16(20)19-13-4-3-12(17)14-15(13)23-8-18-14/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEVOZMAQUQALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4-chlorobenzaldehyde, under acidic conditions.
Introduction of the Benzamide Moiety: The benzothiazole intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Core Heterocycles: The target compound’s benzothiazole core distinguishes it from analogs with phenyl (propanil), isoxazole (isoxaben), or imidazolidine (iprodione metabolite isomer) backbones. Substituent Positions:
- The 4-chloro group on the benzothiazole may enhance binding affinity to target proteins, similar to the 3,4-dichloro substitution in propanil’s phenyl ring .
- The 3,5-dimethoxybenzamide group contrasts with isoxaben’s 2,6-dimethoxy configuration, which could alter molecular symmetry and solubility.
Functional Implications
- Propanil (N-(3,4-dichlorophenyl) propanamide) :
- Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) :
- Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) :
Comparative Data Table
Research Findings and Implications
- Crystallographic tools such as SHELX may aid in structural validation, as seen in small-molecule refinement workflows .
- Bioactivity : The benzothiazole core’s electron-deficient nature may enhance interaction with enzymatic active sites compared to phenyl or isoxazole systems. Methoxy groups in the 3,5-positions could improve solubility relative to 2,6-substituted analogs, impacting bioavailability .
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The compound can be synthesized through various organic synthesis methods, typically involving the reaction of 4-chloro-1,3-benzothiazole with 3,5-dimethoxybenzoic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Its mechanisms of action include:
- Inhibition of Tumor Cell Proliferation : Studies have indicated that this compound significantly inhibits the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through pathways involving apoptosis and cell cycle arrest .
- Cytokine Modulation : The compound has been observed to reduce levels of inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines, indicating a dual role in both anti-inflammatory and anticancer activities .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with key signaling pathways:
- AKT and ERK Pathways : Research indicates that this compound inhibits both the AKT and ERK signaling pathways in cancer cells, which are crucial for cell survival and proliferation. This inhibition leads to increased apoptosis rates in treated cells .
Case Studies
Several studies have evaluated the efficacy of this compound:
- Study on Human Cancer Cell Lines :
- Inflammation Assessment :
Comparative Analysis
To better understand the biological activity of this compound relative to other benzothiazole derivatives, a comparative table is presented below:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | High | Moderate | Inhibition of AKT/ERK pathways |
| Benzothiazole Derivative A | Moderate | High | Cytokine inhibition |
| Benzothiazole Derivative B | High | Low | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide?
- Methodology : The compound can be synthesized via a two-step approach:
Benzothiazole core formation : React 4-chloro-7-amino-1,3-benzothiazole with 3,5-dimethoxybenzoyl chloride under Schotten-Baumann conditions (room temperature, aqueous NaOH, THF) to form the amide bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Key considerations : Monitor reaction progress via TLC (silica gel, UV visualization). Protect methoxy groups from demethylation by avoiding strong acids .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- NMR analysis :
- ¹H-NMR : Expect aromatic protons in the benzothiazole ring (δ 7.5–8.5 ppm) and methoxy groups as singlets (δ 3.8–3.9 ppm). The amide NH may appear as a broad singlet (δ 10–12 ppm) in DMSO-d₆ .
- ¹³C-NMR : Look for carbonyl resonance (δ ~165 ppm) and methoxy carbons (δ ~55 ppm) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .
- Stability : Avoid prolonged exposure to light or basic conditions (>pH 9) to prevent degradation. Store at –20°C under inert gas .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Crystallization : Grow single crystals via slow evaporation (ethanol/water, 1:1) at 4°C.
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL (R factor < 0.05) to confirm bond angles, dihedral planes, and hydrogen bonding (e.g., amide N–H⋯O interactions) .
- Example : A related benzamide derivative (N-(3,5-dimethoxyphenyl)benzamide) showed a planar benzothiazole-amide linkage (torsion angle < 5°) .
Q. What strategies address contradictory bioactivity data in different cell lines?
- Case study : A structurally similar compound (N-(4-methoxyphenyl)-3,5-dimethoxybenzamide) exhibited IC₅₀ variability (HeLa: 12 µM vs. MCF-7: 45 µM) due to differences in mitochondrial membrane potential .
- Resolution :
Validate assays using ATP-based viability kits (e.g., CellTiter-Glo®).
Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.
Assess cellular uptake via LC-MS/MS quantification .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?
- Modifications :
- Replace 4-chloro with electron-withdrawing groups (e.g., CF₃) to enhance target binding.
- Substitute methoxy groups with hydroxy groups (protected as tert-butyldimethylsilyl ethers) to improve solubility .
Q. What analytical techniques resolve discrepancies in purity assessments?
- HPLC-DAD vs. LC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid) with diode array detection (λ = 254 nm) for purity (>98%). LC-MS identifies trace impurities (e.g., dechlorinated byproducts) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Data Contradiction Analysis
Q. Why might NMR spectra vary between synthetic batches?
- Root causes :
- Residual solvents (e.g., DMF) can shift proton signals. Dry samples thoroughly under vacuum .
- Rotameric forms of the amide bond may produce split peaks in ¹H-NMR. Heat samples to 60°C to coalesce signals .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
